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Compound of Interest

Compound Name:
7-chloro-1H-indole-3-

carbaldehyde

Cat. No.: B092057 Get Quote

CAS Number: 1008-07-7

This technical guide provides a comprehensive overview of 7-chloro-1H-indole-3-
carbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals

in drug development. The document details its physicochemical properties, synthesis,

spectroscopic profile, biological relevance, and applications as a versatile synthetic

intermediate.

Physicochemical and Structural Data
7-chloro-1H-indole-3-carbaldehyde is a halogenated derivative of indole-3-carboxaldehyde.

The presence of the chlorine atom at the 7-position and the aldehyde group at the 3-position

makes it a valuable precursor for synthesizing a wide range of more complex molecular

architectures. Its key properties are summarized below.
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Property Value Reference

CAS Number 1008-07-7 [1][2]

Molecular Formula C₉H₆ClNO [1][2]

Molecular Weight 179.60 g/mol [1][2]

Appearance Light yellow solid [1]

Melting Point
Not specified; expected to be

high (>200 °C)

Inferred from similar

compounds

Boiling Point
Data not available (likely

decomposes)

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF);

low solubility in water.

[3][4]

SMILES
O=CC1=CNC2=C1C=CC=C2

Cl
[1]

Synthesis and Mechanism
The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the

Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic

ring, such as an indole, using a Vilsmeier reagent, which is typically generated in situ from N,N-

dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier-Haack Reaction Mechanism
The reaction proceeds through the formation of an electrophilic chloroiminium ion (the

Vilsmeier reagent), which is then attacked by the electron-rich C3 position of the indole ring.

Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde

product.
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Caption: Mechanism of the Vilsmeier-Haack reaction for indole formylation.

Experimental Protocol: Synthesis via Vilsmeier-Haack
Reaction
This protocol is adapted from standard procedures for the formylation of indoles.

Materials:

7-chloro-1H-indole

N,N-Dimethylformamide (DMF), anhydrous

Phosphorus oxychloride (POCl₃), freshly distilled

Crushed ice

Sodium acetate solution (aqueous)

Ethyl acetate

Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and under an

inert atmosphere (e.g., nitrogen), cool anhydrous DMF to 0 °C in an ice bath.

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous

stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is an

exothermic process.

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

Indole Addition: Dissolve 7-chloro-1H-indole in a minimal amount of anhydrous DMF.

Add the 7-chloroindole solution dropwise to the pre-formed Vilsmeier reagent, ensuring the

temperature remains below 10 °C.

Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature

and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it

onto crushed ice.

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium

acetate until the pH is approximately 6-7.

A precipitate of the product should form. Collect the solid by vacuum filtration.

Purification: Wash the crude solid with cold water and then recrystallize from an appropriate

solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 7-chloro-1H-
indole-3-carbaldehyde.
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Experimental Workflow for Synthesis

1. Form Vilsmeier Reagent
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Caption: A typical experimental workflow for synthesizing the title compound.

Spectroscopic Analysis
Spectroscopic methods are essential for confirming the structure and purity of 7-chloro-1H-
indole-3-carbaldehyde. While primary spectral data is not widely published, the expected
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chemical shifts and vibrational frequencies can be reliably predicted based on the structure and

data from analogous compounds.[5][6][7]

Spectroscopic Data (Predicted)

¹H NMR (in CDCl₃ or DMSO-d₆) Expected Chemical Shift (δ, ppm)

Aldehyde Proton (-CHO) ~9.9 - 10.1 (singlet)

Indole N-H ~8.5 - 12.0 (broad singlet, solvent dependent)

H-2 (Pyrrole Ring) ~8.2 - 8.4 (singlet or doublet)

H-4, H-5, H-6 (Benzene Ring)
~7.2 - 7.8 (multiplets, specific shifts influenced

by Cl)

¹³C NMR (in CDCl₃ or DMSO-d₆) Expected Chemical Shift (δ, ppm)

Aldehyde Carbonyl (C=O) ~184 - 186

Aromatic & Heterocyclic Carbons ~110 - 140 (C-7 attached to Cl will be distinct)

Infrared (IR) Spectroscopy Key Vibrational Frequencies (cm⁻¹)

N-H Stretch ~3100 - 3300 (broad)

C-H Stretch (Aromatic) ~3000 - 3100

C=O Stretch (Aldehyde) ~1650 - 1680 (strong, sharp)

C=C Stretch (Aromatic) ~1450 - 1600

C-Cl Stretch ~700 - 800

General Protocol: NMR & IR Analysis
NMR Sample Preparation:

Weigh 5-10 mg of the purified product.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a vial.
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Transfer the solution into a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or

higher).

IR Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory.

Apply pressure to ensure good contact between the sample and the crystal.

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Biological and Pharmacological Relevance
Indole derivatives, including indole-3-carboxaldehydes, are recognized as a privileged scaffold

in medicinal chemistry due to their wide range of biological activities. They are known to

possess anti-inflammatory, antimicrobial, and anticancer properties.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
A key mechanism of action for many indole derivatives is through the activation of the Aryl

Hydrocarbon Receptor (AhR).[8][9] AhR is a ligand-activated transcription factor that plays a

crucial role in regulating immune responses, particularly at barrier surfaces like the gut and

skin.[3][5] Tryptophan metabolites, such as indole-3-carboxaldehyde, produced by gut

microbiota are natural ligands for AhR.[3]

Activation of AhR by an indole ligand leads to its translocation into the nucleus, where it

dimerizes with ARNT (AhR Nuclear Translocator). This complex then binds to Xenobiotic

Response Elements (XREs) on DNA, initiating the transcription of target genes, such as

cytochrome P450 enzymes (e.g., CYP1A1) and immune modulators like Interleukin-22 (IL-22).

The 7-chloro substitution on the indole ring can significantly alter the binding affinity and

subsequent activation of this pathway, making it a target for rational drug design.
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Caption: Activation of the AhR signaling pathway by an indole derivative.
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Applications in Research and Development
The primary application of 7-chloro-1H-indole-3-carbaldehyde is as a versatile chemical

intermediate. The aldehyde group is a reactive handle for a multitude of chemical

transformations, while the chlorinated indole core provides a foundation for building molecules

with potential therapeutic value.

Key Synthetic Transformations:

Condensation Reactions: The aldehyde can react with amines, hydrazines, and active

methylene compounds to form Schiff bases, hydrazones, and Knoevenagel condensation

products, respectively.

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an

alcohol, providing access to different functional groups.

Wittig Reaction: Conversion of the aldehyde to an alkene.

N-Functionalization: The indole nitrogen can be alkylated or acylated to introduce further

diversity.

These transformations allow for the construction of complex heterocyclic systems and libraries

of compounds for high-throughput screening in drug discovery programs.
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Role as a Synthetic Intermediate
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Caption: Synthetic utility of 7-chloro-1H-indole-3-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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